3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
Properties
IUPAC Name |
3-(4-methylphenyl)-N-(2-phenylpropyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5/c1-17-12-14-20(15-13-17)23-25-27-24(26-16-18(2)19-8-4-3-5-9-19)21-10-6-7-11-22(21)30(25)29-28-23/h3-15,18H,16H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPBRACTONQOIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC(C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This step involves the cyclization of an azide and an alkyne to form the triazole ring. The reaction is often catalyzed by copper(I) salts under mild conditions.
Quinazoline Formation: The triazole ring is then fused with a quinazoline moiety through a series of condensation reactions involving appropriate precursors.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides and aryl halides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Reduced derivatives with altered electronic properties.
Substitution Products: Various substituted derivatives with potential biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as receptor tyrosine kinases (RTKs). The compound inhibits the activity of these kinases, which play a crucial role in cell signaling pathways involved in cancer cell proliferation and survival . By binding to the active site of these kinases, the compound disrupts their function, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key structural differences and molecular properties of related compounds:
Structural-Activity Relationships (SAR)
Biological Activity
3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel compound that belongs to the triazoloquinazoline family. This compound exhibits significant biological activity, particularly in the context of anticancer research. Its unique structural features allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's IUPAC name is 3-(4-methylphenyl)-N-(2-phenylpropyl)triazolo[1,5-a]quinazolin-5-amine, with the molecular formula and a molecular weight of 393.5 g/mol. The structure includes a triazole ring fused to a quinazoline moiety, which is known for its biological activities.
| Property | Value |
|---|---|
| IUPAC Name | 3-(4-methylphenyl)-N-(2-phenylpropyl)triazolo[1,5-a]quinazolin-5-amine |
| Molecular Formula | C25H23N5 |
| Molecular Weight | 393.5 g/mol |
| CAS Number | 902580-86-3 |
The mechanism by which this compound exerts its biological effects can be hypothesized based on its structural similarities to other triazoloquinazolines. Notably, compounds in this class have been shown to intercalate with DNA, potentially leading to anticancer effects by disrupting cellular replication processes .
Proposed Mechanisms:
- DNA Intercalation : Similar compounds have demonstrated the ability to intercalate into DNA strands, which may inhibit cancer cell proliferation .
- Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in cancer cell metabolism and proliferation.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) for this class of compounds indicates that modifications on the phenyl rings and triazole moiety can lead to varied biological activities. For example:
- Substituent Effects : The introduction of electron-donating or withdrawing groups can significantly influence binding affinity and biological activity.
Comparative Analysis
To further understand the potential of 3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| [1,2,4]Triazolo[4,3-a]quinoxaline | Anticancer activity | Known for DNA intercalation properties |
| [1,2,4]Triazolo[4,3-a]pyrazine | Kinase inhibition | Potential anticancer agent |
Q & A
(Basic) What are the established synthetic methodologies for preparing this triazoloquinazoline derivative, and what factors influence reaction yields?
Answer:
The synthesis of triazoloquinazoline derivatives typically involves cyclocondensation reactions between azide precursors and alkynes, followed by functionalization steps to introduce substituents. For example, cyclization of azides with quinazoline precursors under copper-catalyzed conditions is a common approach. Yields range from 25% to 65%, influenced by solvent polarity (e.g., DMF vs. ethanol), reaction temperature (60–120°C), and catalyst loading (e.g., Cu(I) salts). Post-synthetic modifications, such as sulfonation or alkylation, further tailor the compound’s properties .
(Advanced) How can researchers address discrepancies in anticancer activity between triazoloquinazolines and thieno-fused triazolopyrimidines?
Answer:
Structural comparisons reveal that thieno-fused analogs exhibit superior solubility and cellular permeability compared to triazoloquinazolines, which often suffer from poor bioavailability due to aromatic stacking and hydrophobicity. To resolve activity discrepancies:
- Introduce hydrophilic groups (e.g., sulfonyl or methoxy) to enhance solubility.
- Conduct comparative SAR studies using in vitro cytotoxicity assays (e.g., NCI-60 screening).
- Use molecular dynamics simulations to analyze interactions with biological targets (e.g., DNA topoisomerases). Poor solubility of triazoloquinazolines correlates with reduced cellular uptake, as noted in renal cancer cell line studies .
(Basic) What spectroscopic techniques are recommended for characterizing triazoloquinazoline derivatives?
Answer:
Key techniques include:
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substituent positions.
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C24H20ClN5, MW 413.91) and isotopic patterns.
- IR spectroscopy : Identifies functional groups (e.g., NH stretches at ~3400 cm⁻¹).
- X-ray crystallography (if crystals are obtainable): Resolves 3D structure and confirms regiochemistry. Example data from related compounds are detailed in and .
(Advanced) What experimental strategies optimize bioactivity against antimicrobial-resistant strains?
Answer:
- Substituent variation : Replace the 4-methylphenyl group with halogenated or electron-withdrawing groups (e.g., -CF3) to enhance membrane penetration.
- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Synergistic studies : Combine with β-lactam antibiotics to overcome resistance. highlights that N-alkyl chain length (e.g., propyl vs. ethyl) significantly impacts antimicrobial potency .
(Basic) What safety protocols are critical when handling triazoloquinazoline derivatives?
Answer:
- Storage : Keep in airtight containers at -20°C to prevent degradation.
- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid ignition sources (P210 code).
- Emergency measures : For skin contact, wash with soap/water; for inhalation, move to fresh air. Refer to P-codes in and for detailed protocols .
(Advanced) How can computational methods improve target selectivity in triazoloquinazoline design?
Answer:
- Molecular docking : Screen against kinase or DNA-binding targets (e.g., EGFR or PARP-1) using software like AutoDock Vina.
- QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with activity data to predict optimal structures.
- Free-energy perturbation (FEP) : Quantify binding affinity changes upon structural modifications. suggests DNA intercalation as a primary mechanism, guiding target selection .
(Basic) What are the limitations of current solubility data for triazoloquinazolines?
Answer:
Many studies lack quantitative solubility measurements (e.g., logS values in PBS or DMSO). To address this:
- Use shake-flask or HPLC methods to determine aqueous solubility.
- Apply Hansen solubility parameters to identify optimal solvents for formulation. attributes low activity in some analogs to poor solubility .
(Advanced) How can researchers validate the metabolic stability of triazoloquinazolines in preclinical studies?
Answer:
- In vitro assays : Incubate with liver microsomes (human/rat) to measure half-life and identify metabolites via LC-MS.
- CYP450 inhibition screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4).
- Plasma stability tests : Monitor degradation over 24 hours at 37°C. provides protocols for related triazolopyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
